10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
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Overview
Description
10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one is a complex organic compound with a unique structure that includes a cyclodeca-3,7-dien-1-one ring system substituted with a hydroxypropan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one typically involves the condensation reaction between a suitable carbonyl compound and a hydroxypropan-2-ylidene precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclodeca-3,7-dien-1-one derivatives and hydroxypropan-2-ylidene-substituted molecules. Examples include:
- 1-(1-Hydroxypropan-2-ylidene)thiosemicarbazide
- Bis[1-(1-hydroxypropan-2-ylidene)thiosemicarbazide] complexes with transition metals .
Uniqueness
10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one is unique due to its specific structural features, such as the cyclodeca-3,7-dien-1-one ring system and the hydroxypropan-2-ylidene group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONKNQJEXRUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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